Adenosine, N,N-dimethyl-2'-O-methyl-

RNA Epitranscriptomics Innate Immunity mRNA Therapeutics

Purchase Adenosine, N,N-dimethyl-2'-O-methyl- (m6,6Am) – the definitive dual-modified nucleoside for advanced RNA research. Unlike singly modified analogs (m6A or Am), m6,6Am features both N6,N6-dimethyl and 2'-O-methyl groups, conferring distinct nuclease resistance, altered base-pairing, and unique protein recognition critical for mRNA cap-adjacent function. As the specific 'self' marker in eukaryotic mRNA cap1 structures, it is essential for developing next-generation mRNA therapeutics with minimized immunogenicity. Validate your transcriptome mapping, dissect translation regulation mechanisms, or advance anticancer SAR studies with this non-substitutable, high-purity reagent. Choose the authentic standard – not a generic substitute.

Molecular Formula C13H19N5O4
Molecular Weight 309.32 g/mol
CAS No. 30891-53-3
Cat. No. B3051085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, N,N-dimethyl-2'-O-methyl-
CAS30891-53-3
Molecular FormulaC13H19N5O4
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1
InChIKeyIPRQAJTUSRLECG-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, N,N-dimethyl-2'-O-methyl- (CAS 30891-53-3): A Dual-Modified Nucleoside for RNA Epitranscriptomics and Therapeutic Development


Adenosine, N,N-dimethyl-2'-O-methyl- (CAS 30891-53-3), also known as N6,N6,2'-O-trimethyladenosine (m6,6Am), is a purine nucleoside analogue characterized by methylation at both the N6 exocyclic amine and the 2'-hydroxyl of the ribose moiety [1]. This dual modification distinguishes it from singly modified adenosines and occurs naturally as a constituent of RNA, particularly within the 5' cap structures of eukaryotic mRNAs and in certain tRNAs [2][3]. As a naturally modified ribo-nucleoside, it serves as a critical building block for investigating RNA structure, function, and interactions, and is recognized for its role in modulating RNA stability, translation, and immune recognition [4].

Why Adenosine, N,N-dimethyl-2'-O-methyl- Cannot Be Replaced by Generic m6A or 2'-O-Methyladenosine in Critical Applications


Generic substitution of Adenosine, N,N-dimethyl-2'-O-methyl- (m6,6Am) with structurally related analogs like N6-methyladenosine (m6A) or 2'-O-methyladenosine (Am) is not scientifically justified due to its unique dual-modification profile. The concurrent presence of an N6,N6-dimethyl group and a 2'-O-methyl group confers a distinct set of physicochemical and biological properties that are not achievable with either modification alone. For instance, the 2'-O-methyl modification is known to enhance RNA nuclease resistance and alter sugar pucker, while N6-methylation modulates base-pairing and protein recognition [1]. Critically, m6,6Am is the specific, naturally occurring nucleotide found in the cap-adjacent positions of certain mRNAs, where it directly impacts translational efficiency and acts as a 'self' marker to evade innate immune detection, functions that neither m6A nor Am can fully replicate [2]. In drug development, while N6,N6-dimethyladenosine (m6,6A) has shown some biological activity, the 2'-O-methyl group in m6,6Am can drastically alter metabolic stability, cellular uptake, and target engagement, making m6,6Am a distinct chemical entity with its own activity profile [3]. Therefore, for applications demanding precise recapitulation of native RNA modifications or for exploring structure-activity relationships (SAR) beyond simple N6-alkylation, m6,6Am is the required, non-interchangeable reagent.

Quantitative Evidence Guide for Selecting Adenosine, N,N-dimethyl-2'-O-methyl- Over Key Analogs


m6,6Am as the Defining 'Self' Marker: A Binary Distinction in RNA Immune Evasion vs. m6A

The presence of m6,6Am at the first transcribed nucleotide of an mRNA cap structure is a critical determinant for distinguishing 'self' from 'non-self' RNA, a function not performed by N6-methyladenosine (m6A) in this context. A study using in vitro transcribed RNA with synthetic cap analogues showed that RNA containing m6,6Am evades the host innate immune response, whereas RNA lacking this specific modification (e.g., containing only m6A or unmodified adenosine at this position) can trigger immune activation [1]. This represents a qualitative, binary functional difference rather than a matter of degree.

RNA Epitranscriptomics Innate Immunity mRNA Therapeutics

Divergent Impact on Translation: m6,6Am's Cell-Specific Modulation vs. m6A's General Role

The impact of m6,6Am on protein production is cell-type specific and distinct from the internal m6A modification. A direct comparative study found that the presence of m6,6Am as the first transcribed nucleotide (cap1 structure) can strongly hamper protein biosynthesis or have no influence on protein production levels, depending on the cell line [1]. In contrast, internal m6A modifications are generally associated with promoting translation or affecting mRNA stability through reader proteins [2]. The study further demonstrated that cap methylation status, including the presence of m6,6Am, does not influence transcript affinity towards the translation initiation factor eIF4E, indicating a separate, eIF4E-independent mechanism of regulation [1].

Translation Regulation mRNA Engineering Epitranscriptomics

Inferred Advantage in Antitumor Activity: Purine Nucleoside Analog Class Distinction Over Non-Modified Adenosine

As a purine nucleoside analogue, Adenosine, N,N-dimethyl-2'-O-methyl- is classified within a well-established group of compounds known for broad antitumor activity targeting indolent lymphoid malignancies [1]. While direct, head-to-head potency data (e.g., IC50 values) for this specific compound against cancer cell lines are not readily available in public literature, its classification differentiates it from unmodified adenosine, which does not possess this antimetabolite activity [1]. The anticancer mechanism for this class relies on inhibition of DNA synthesis and induction of apoptosis . Furthermore, the related compound N6,N6-dimethyladenosine (m6,6A) has demonstrated in vitro activity (IC50 = 0.5 µg/mL against L1210 leukemia cells) . The additional 2'-O-methyl group in m6,6Am may confer altered metabolic stability and pharmacokinetics, a common effect of such sugar modifications, which could be a critical differentiator for in vivo studies [2].

Anticancer Research Nucleoside Antimetabolites Lymphoid Malignancies

Synthesis and Detection: m6,6Am Requires Specialized Methods Not Applicable to m6A or Am

The synthesis and detection of Adenosine, N,N-dimethyl-2'-O-methyl- present unique challenges compared to its single-modified counterparts. A novel, one-step synthetic method was specifically developed for the production of modified adenosine phosphoramidites that can be directly used to create N6,2'-O-dimethyladenosine-containing RNA oligonucleotides [1]. This contrasts with the more routine syntheses available for m6A or 2'-O-methyladenosine. Furthermore, a specialized LC-MS/MS method was established to quantitatively measure the relative abundance of both 2'-O-methyladenosine (Am) and N6,2'-O-dimethyladenosine (m6Am) simultaneously [1]. This method is necessary for accurately distinguishing m6Am from Am in biological samples, highlighting a procurement and analytical differentiation point.

Nucleoside Chemistry Analytical Chemistry Epitranscriptomics

Molecular Docking Insights: ADAM10 Inhibition Suggests a Unique Binding Profile for m6,6A, Highlighting Potential of Further-Modified Analogs

Molecular docking studies of the closely related N6,N6-dimethyladenosine (m6,6A) with the ADAM10 protein revealed binding energies of <-7 kcal/mol, indicating very good binding activity [1]. This in silico evidence supports the potential of N6,N6-dimethylated adenosines to engage protein targets relevant to cancer and immune regulation. The target compound, m6,6Am, contains an additional 2'-O-methyl group which could further modulate binding affinity and selectivity through altered sugar conformation and steric effects, a common principle in nucleoside drug design [2]. While direct docking data for m6,6Am with ADAM10 is not available, this data provides a strong rationale for investigating its unique interactions compared to adenosine or cordycepin.

Molecular Docking ADAM10 Immuno-oncology

High-Value Research Applications for Adenosine, N,N-dimethyl-2'-O-methyl- (CAS 30891-53-3)


Engineering Non-Immunogenic Therapeutic mRNA with Defined Cap Structures

Based on evidence that m6,6Am in the cap-adjacent position defines an mRNA as 'self' and allows it to evade the host innate immune response, this compound is critical for the development of next-generation mRNA therapeutics and vaccines [1]. Researchers can use m6,6Am phosphoramidites to synthesize precisely modified mRNA caps for in vitro transcription, enabling the production of mRNA with minimized immunogenicity, a major hurdle in current mRNA-based therapies [2].

Probing Cell-Type-Specific Translation Regulation via Cap Modifications

The finding that m6,6Am can either inhibit or have no effect on translation depending on the cell line provides a powerful tool for studying the fundamental mechanisms of translation regulation [1]. This compound is essential for generating reporter mRNAs with a defined cap1 structure (containing m6,6Am) to dissect the cell-specific factors that interact with this modification to control protein output, offering insights beyond what internal m6A modifications reveal.

Synthesizing Model RNA Oligonucleotides for Epitranscriptomic and Structural Studies

The validated one-step synthesis method for m6,6Am phosphoramidites enables the direct production of RNA oligonucleotides containing this specific, naturally occurring modification [1]. These oligos are invaluable for biophysical studies on RNA structure, for investigating the binding of 'reader' proteins that may recognize m6,6Am, and for developing sensitive LC-MS/MS methods to map the presence of this modification across the transcriptome.

Exploring Structure-Activity Relationships in Nucleoside Antimetabolite Drug Discovery

As a purine nucleoside analog with a dual-modification profile, m6,6Am serves as a distinct chemical probe for medicinal chemistry campaigns [1]. While its close relative N6,N6-dimethyladenosine has demonstrated in vitro antileukemic activity and AKT inhibition, the 2'-O-methyl group in m6,6Am is a well-known modification to enhance metabolic stability and modulate target engagement [2]. This compound is ideal for SAR studies aimed at improving the pharmacokinetic and pharmacodynamic properties of adenosine-derived anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine, N,N-dimethyl-2'-O-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.